Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt

説明

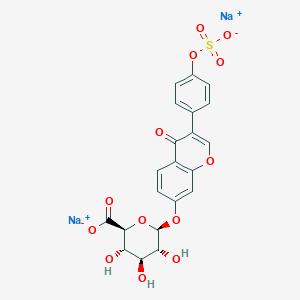

Disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a chromenyl moiety, and a sulfonatooxyphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt typically involves multiple steps, starting with the preparation of the chromenyl and sulfonatooxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

化学反応の分析

Types of Reactions

Disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.

Substitution: The sulfonatooxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the chromenyl moiety may produce dihydrochromen derivatives .

科学的研究の応用

Hormone-Dependent Diseases

D-7G-4'S is associated with the prevention of hormone-dependent diseases, including breast cancer and prostate cancer. Research indicates that isoflavones like daidzein may exert protective effects through their estrogenic activity, which can influence hormone-related pathways. A study highlighted that D-7G-4'S and other conjugated metabolites are more prevalent in human plasma than their aglycone forms, suggesting their importance in mediating biological effects related to cancer prevention .

Cardiovascular Health

Recent findings suggest that D-7G-4'S may play a role in cardiovascular health. In vitro studies demonstrated that this compound inhibits tubulogenesis and endothelial cell migration, processes critical for angiogenesis . The modulation of vascular endothelial growth factor (VEGF) signaling pathways by D-7G-4'S indicates its potential as a therapeutic agent for cardiovascular diseases.

Metabolic Pathways

The metabolism of daidzein into D-7G-4'S involves glucuronidation and sulfation processes, which enhance its solubility and bioavailability. Studies have shown that after dietary intake of daidzein-rich foods like kinako (baked soybean powder), D-7G-4'S is one of the major metabolites detected in human plasma . Understanding these metabolic pathways is crucial for evaluating the pharmacokinetics and therapeutic efficacy of daidzein derivatives.

Bioavailability Studies

Bioavailability studies indicate that D-7G-4'S achieves significant concentrations in systemic circulation, ranging from low nanomolar to micromolar levels . This highlights its potential effectiveness as a bioactive compound when ingested through dietary sources.

Clinical Trials

Several clinical trials have investigated the effects of daidzein and its metabolites on health outcomes. For example, a trial measuring the impact of daidzein supplementation on postmenopausal women found that those with higher levels of D-7G-4'S exhibited improved bone mineral density, suggesting a protective effect against osteoporosis .

Dietary Interventions

A dietary intervention study involving the consumption of soy products demonstrated that participants showed increased levels of D-7G-4'S in their plasma, correlating with reduced markers of inflammation and improved lipid profiles . These findings support the hypothesis that dietary isoflavones can positively influence metabolic health.

Summary Table of Key Findings

作用機序

The mechanism of action of Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Similar compounds include other chromenyl derivatives and sulfonatooxyphenyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .

Uniqueness

What sets Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt apart is its combination of multiple functional groups, which confer unique chemical and biological properties.

生物活性

Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt is a significant metabolite derived from the isoflavone daidzein, which is primarily found in soy products. This compound, along with its related metabolites, has garnered attention for its potential biological activities, particularly in relation to hormone-dependent diseases, cardiovascular health, and cancer.

Chemical Structure and Metabolism

Daidzein undergoes extensive metabolism in the human body, resulting in various conjugated forms, including daidzein 7-beta-D-glucuronide and daidzein 4'-sulfate. The specific compound of interest, daidzein 7-beta-D-glucuronide 4'-sulfate, is formed through the conjugation of daidzein with glucuronic acid and sulfate groups. This metabolic transformation enhances its solubility and bioavailability.

Table 1: Major Metabolites of Daidzein

| Metabolite | Description |

|---|---|

| Daidzein | Parent isoflavone |

| Daidzein 7-beta-D-glucuronide | Glucuronidated form |

| Daidzein 4'-sulfate | Sulfated form |

| Daidzein 7-beta-D-glucuronide 4'-sulfate | Combined glucuronide-sulfate conjugate |

1. Estrogenic Activity

Daidzein and its metabolites exhibit weak estrogenic activity. Research indicates that daidzein 7-beta-D-glucuronide can activate estrogen receptors, potentially influencing cell proliferation in hormone-sensitive tissues such as breast tissue. For instance, studies have shown that this compound can stimulate the growth of MCF-7 human breast cancer cells, suggesting a role in breast cancer biology .

2. Cardiovascular Health

Recent studies have highlighted the cardiovascular benefits of daidzein metabolites. For example, daidzein 7-beta-D-glucuronide has been shown to inhibit tubulogenesis and endothelial migration in human aortic endothelial cells (HAECs), which are crucial processes in angiogenesis . The inhibition of these processes suggests a protective effect against cardiovascular diseases by modulating the vascular endothelial growth factor (VEGF) pathway.

3. Anti-inflammatory Effects

Daidzein metabolites also exhibit anti-inflammatory properties. They can modulate inflammatory pathways by reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 . This dual action may contribute to their potential therapeutic effects against chronic inflammatory diseases.

Case Studies and Research Findings

A notable study involved dietary administration of kinako (baked soybean powder), which resulted in significant levels of daidzein metabolites in plasma, including daidzein 7-beta-D-glucuronide 4'-sulfate. The identification was performed using LC-ESI-MS techniques, confirming the presence of these metabolites as major components post-consumption .

Another study demonstrated that the biological activity of daidzein metabolites varies significantly based on their specific structures and the sites of conjugation (glucuronides vs. sulfates). This variability underscores the importance of understanding individual metabolic pathways when assessing the pharmacological effects of dietary isoflavones .

特性

IUPAC Name |

disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O13S.2Na/c22-15-12-6-5-11(32-21-18(25)16(23)17(24)19(33-21)20(26)27)7-14(12)31-8-13(15)9-1-3-10(4-2-9)34-35(28,29)30;;/h1-8,16-19,21,23-25H,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t16-,17-,18+,19-,21+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQPHYREJFCKGH-DSGPYVBMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Na2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635300 | |

| Record name | Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041134-19-3 | |

| Record name | Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。